Foreword: Unlocking the Potential of a Versatile Benzimidazole Building Block
Foreword: Unlocking the Potential of a Versatile Benzimidazole Building Block
An In-Depth Technical Guide to 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole (CAS 915923-27-2)
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antiulcer, anticancer, and antimicrobial properties.[1][2] The strategic introduction of fluorine atoms and reactive side chains onto this privileged core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole, a compound that, while not extensively documented in public literature, represents a highly valuable building block for drug discovery and development. Its structure combines the advantageous properties of a fluorinated benzimidazole with a reactive chloroethyl group, offering a prime starting point for the synthesis of diverse compound libraries.
This document serves as a technical guide for researchers, providing a proposed, scientifically grounded framework for the synthesis, characterization, and potential applications of this molecule. The methodologies described herein are based on established chemical principles and literature precedents for analogous structures, offering a robust starting point for laboratory investigation.
Physicochemical and Predicted Properties
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₉H₈ClFN₂ | Calculated from structure |
| Molecular Weight | 198.63 g/mol | Calculated from structure |
| Appearance | Off-white to light brown crystalline solid | Based on similar benzimidazole derivatives |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Sparingly soluble in water | General solubility of benzimidazoles[3] |
| Melting Point | Not available. Expected to be >150 °C. | Crystalline nature of benzimidazoles suggests a relatively high melting point. |
| XLogP3 | ~2.5 - 3.0 | Estimated based on the non-fluorinated analog, 2-(2-chloroethyl)benzimidazole (XLogP3 = 2.2)[4] and the contribution of the fluorine atom. |
| Hydrogen Bond Donor Count | 1 | From the N-H group in the imidazole ring.[4] |
| Hydrogen Bond Acceptor Count | 2 | From the non-protonated nitrogen and the fluorine atom.[5] |
Proposed Synthesis Workflow
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct approach is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] The following protocol outlines a proposed synthesis for 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole.
Synthetic Rationale
The proposed synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with 3-chloropropionic acid. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and helps to remove the water formed during the cyclization. The choice of 3-chloropropionic acid directly installs the required 2-chloroethyl side chain at the 2-position of the benzimidazole core.
Visualizing the Synthesis
Caption: Proposed synthesis of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole.
Detailed Experimental Protocol
Materials:
-
4-fluoro-1,2-phenylenediamine
-
3-chloropropionic acid
-
4 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-chloropropionic acid (1.1 eq).
-
Acid Addition: Add 4 M HCl (sufficient to form a stirrable slurry, typically 5-10 mL per gram of diamine).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The high temperature and acidic conditions are necessary to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.
-
-
Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of crushed ice. Carefully neutralize the mixture to pH 7-8 by the dropwise addition of a saturated NaHCO₃ solution. A precipitate should form.
-
Self-Validating Step: The formation of a precipitate upon neutralization is a strong indicator that the less water-soluble benzimidazole product has been formed.
-
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Characterization and Analytical Workflow
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.
Visualizing the Characterization Workflow
Caption: Standard workflow for the characterization of the synthesized product.
Key Analytical Techniques and Expected Results
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Signals:
-
A broad singlet corresponding to the N-H proton of the imidazole ring (typically δ 12-13 ppm in DMSO-d₆).[7]
-
Signals in the aromatic region (δ 7.0-7.8 ppm) for the three protons on the benzene ring. The fluorine atom at position 6 will cause characteristic splitting patterns.
-
Two triplets in the aliphatic region (likely δ 3.5-4.5 ppm), corresponding to the two CH₂ groups of the chloroethyl side chain.
-
-
-
¹³C NMR Spectroscopy:
-
Protocol: Use the same sample prepared for ¹H NMR.
-
Expected Signals:
-
A signal for the C2 carbon of the imidazole ring (typically δ 150-155 ppm).[8]
-
Multiple signals in the aromatic region, with the carbon attached to the fluorine (C6) showing a large one-bond C-F coupling constant.
-
Two signals in the aliphatic region for the CH₂ groups.
-
-
-
Mass Spectrometry (HRMS):
-
Protocol: Use a high-resolution mass spectrometer with an appropriate ionization technique (e.g., ESI).
-
Expected Result: The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₉ClFN₂⁺. The characteristic isotopic pattern of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Analyze the sample as a KBr pellet or using an ATR accessory.
-
Expected Peaks:
-
A broad N-H stretching band around 3300-3400 cm⁻¹.[7]
-
C-H stretching bands (aromatic and aliphatic) around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
-
A C-F stretching band, typically in the 1100-1250 cm⁻¹ region.
-
A C-Cl stretching band around 600-800 cm⁻¹.
-
-
Potential Applications in Drug Discovery
The true value of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole lies in its potential as a reactive intermediate for creating novel therapeutic agents.
A Gateway to Diverse Derivatives
The chloroethyl group at the 2-position is a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of large and diverse compound libraries for high-throughput screening.
Caption: Derivatization potential via nucleophilic substitution.
Hypothesized Biological Activities
-
Anticancer: Many benzimidazole derivatives exhibit anticancer activity by targeting key proteins such as tubulin or kinases.[1][9] The derivatization of the chloroethyl side chain could lead to compounds with enhanced binding to these targets.
-
Antimicrobial: Fluorinated benzimidazoles have shown potent activity against various bacterial and fungal strains.[10][11] New derivatives could be explored to combat drug-resistant pathogens.
-
Antiviral: The benzimidazole core is present in some antiviral drugs.[1] The fluoro and chloroethyl functionalities provide opportunities for designing novel antiviral agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 915923-27-2 is not widely available, the known hazards of related compounds provide a strong basis for safe handling procedures.
-
Hazard Assessment: Based on analogous structures like 2-chloromethyl-6-fluoro-1H-benzimidazole and 2-Chloro-1H-benzimidazole, this compound should be treated as corrosive and irritating .[12][13] It is likely to cause severe skin irritation/burns, serious eye damage, and respiratory tract irritation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
-
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.
References
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Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21435–21463. [Link]
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Bansal, Y., & Silakari, O. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(1), 1-36. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1433. [Link]
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Liu, X. H., Tan, C. X., Liu, Y. X., Weng, J. Q., Xin, X. H., & Zhang, D. P. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789–2795. [Link]
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Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
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Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21435–21463. [Link]
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PubChem. (n.d.). 2-(2-Chloroethyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Bansal, Y., & Silakari, O. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
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El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 167-170. [Link]
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Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
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PubChem. (n.d.). 2-Chloromethylbenzimidazole. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. [Link]
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Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636–1646. [Link]
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PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. [Link]
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El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
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Singh, P., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]
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PubChem. (n.d.). 2-Fluoro-1H-benzimidazole. National Center for Biotechnology Information. [Link]
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